2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide
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Overview
Description
2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloroacetamide group, a fluorophenyl group, and a hydroxypentan-2-yl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzyl chloride with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-chloro-N-[(4-fluorophenyl)methyl]acetamide. Subsequently, this intermediate is reacted with 4-hydroxypentan-2-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide exhibits unique properties due to the presence of the hydroxypentan-2-yl group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and interactions with molecular targets.
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO2/c1-10(7-11(2)18)17(14(19)8-15)9-12-3-5-13(16)6-4-12/h3-6,10-11,18H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTFUEPMEGSIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)N(CC1=CC=C(C=C1)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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